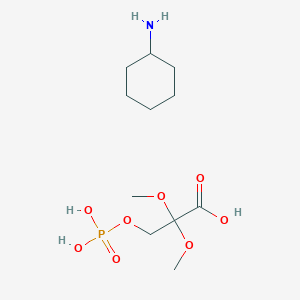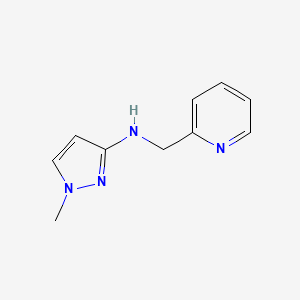
1-Methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a pyridin-2-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with pyridin-2-ylmethanamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: N-oxides of the pyrazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with different substituents replacing the pyridin-2-ylmethyl group.
Aplicaciones Científicas De Investigación
1-Methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Methyl-1H-pyrazole-3-amine: Lacks the pyridin-2-ylmethyl group, making it less versatile in certain applications.
N-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and binding properties.
1-Methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine: Similar structure but with the pyridinyl group at a different position, potentially altering its chemical and biological properties.
Uniqueness: 1-Methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is unique due to the specific positioning of its substituents, which can influence its reactivity, binding affinity, and overall properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H12N4 |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
1-methyl-N-(pyridin-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-14-7-5-10(13-14)12-8-9-4-2-3-6-11-9/h2-7H,8H2,1H3,(H,12,13) |
Clave InChI |
RDWCLLRIYJVTAZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)NCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13307489.png)
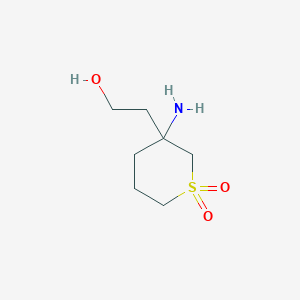
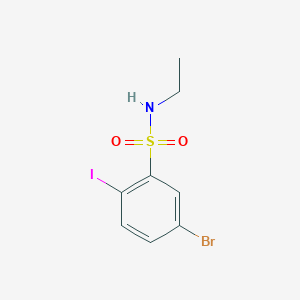

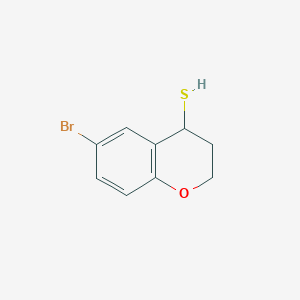

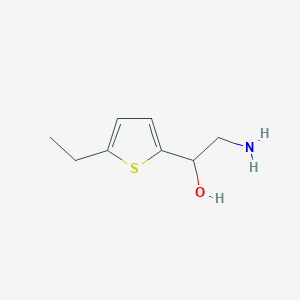
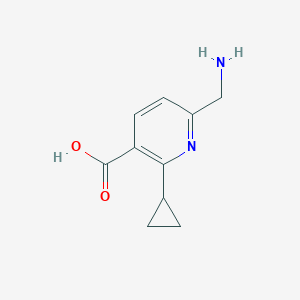
![2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B13307558.png)
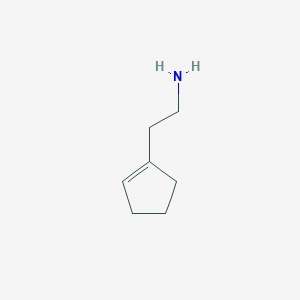
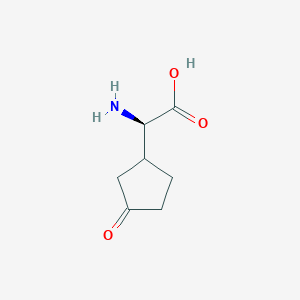
![7-Methyl-6-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13307564.png)
![2-Methyl-1-[(3-methylbutan-2-yl)amino]propan-2-ol](/img/structure/B13307565.png)
